molecular formula C29H24N2O2 B4061100 N-[cyano-(4-phenylmethoxyphenyl)methyl]-N,2-diphenylacetamide

N-[cyano-(4-phenylmethoxyphenyl)methyl]-N,2-diphenylacetamide

Cat. No.: B4061100
M. Wt: 432.5 g/mol
InChI Key: GOBAGKHUPWIVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[cyano-(4-phenylmethoxyphenyl)methyl]-N,2-diphenylacetamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a phenylmethoxy group, and a diphenylacetamide moiety

Properties

IUPAC Name

N-[cyano-(4-phenylmethoxyphenyl)methyl]-N,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N2O2/c30-21-28(25-16-18-27(19-17-25)33-22-24-12-6-2-7-13-24)31(26-14-8-3-9-15-26)29(32)20-23-10-4-1-5-11-23/h1-19,28H,20,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBAGKHUPWIVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)N(C2=CC=CC=C2)C(C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano-(4-phenylmethoxyphenyl)methyl]-N,2-diphenylacetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This can be achieved through various methods, including:

    Neat Methods: Stirring the reactants without solvent at room temperature.

    Stirring Without Solvent at Elevated Temperatures: For example, stirring at 70°C for several hours.

    Fusion: A solvent-free reaction at high temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[cyano-(4-phenylmethoxyphenyl)methyl]-N,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[cyano-(4-phenylmethoxyphenyl)methyl]-N,2-diphenylacetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[cyano-(4-phenylmethoxyphenyl)methyl]-N,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the phenylmethoxy and diphenylacetamide moieties contribute to the compound’s overall stability and reactivity. These interactions can modulate biological processes and chemical reactions, making the compound valuable in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[cyano-(4-phenylmethoxyphenyl)methyl]-N,2-diphenylacetamide stands out due to its unique combination of functional groups, which confer specific reactivity and stability. This makes it particularly suitable for applications in organic electronics and medicinal chemistry, where precise control over molecular interactions is crucial.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[cyano-(4-phenylmethoxyphenyl)methyl]-N,2-diphenylacetamide
Reactant of Route 2
N-[cyano-(4-phenylmethoxyphenyl)methyl]-N,2-diphenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.